Calcium hopantenate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

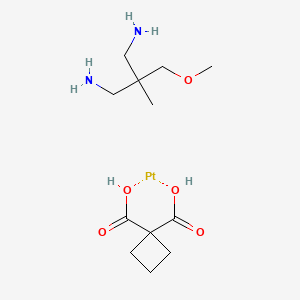

Calcium hopantenate hydrate is a calcium salt form of hopantenic acid, a derivative of pantothenic acid (vitamin B5). It is known for its neuroprotective, nootropic, and psychostimulant properties. This compound is widely used in some countries to enhance cognitive function and treat certain neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calcium hopantenate hydrate involves the reaction of hopantenic acid with calcium hydroxide in an aqueous medium. The reaction is typically carried out at room temperature, and the product is obtained by crystallization from the solution.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions to ensure high yield and purity. The process involves the precise control of pH, temperature, and concentration of reactants. The final product is obtained through filtration, drying, and crystallization .

Chemical Reactions Analysis

Types of Reactions: Calcium hopantenate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced to its corresponding reduced forms using suitable reducing agents.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Calcium hopantenate hydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: The compound is studied for its effects on cellular processes and metabolic pathways.

Medicine: It is used to enhance cognitive function, treat neurological disorders, and provide neuroprotection. .

Industry: The compound is used in the formulation of pharmaceuticals and nutraceuticals due to its beneficial effects on brain function

Mechanism of Action

The mechanism of action of calcium hopantenate hydrate involves several pathways:

GABAergic Modulation: It interacts with gamma-aminobutyric acid (GABA) receptors, particularly GABA-B receptors, to stabilize neuronal activity and reduce excessive neuronal excitement.

Enhancement of Cognitive Function: It influences neurotransmitter systems, enhances synaptic plasticity, and promotes the growth of new synaptic connections. It also increases the synthesis and release of acetylcholine, a neurotransmitter crucial for learning and memory processes.

Neuroprotective Effects: It reduces oxidative stress and inflammation within the brain, protecting neurons from damage and supporting neuronal survival.

Energy Metabolism: It facilitates the uptake and utilization of glucose by brain cells, providing a steady supply of energy necessary for optimal brain function.

Regulation of Calcium Homeostasis: It aids in regulating intracellular calcium levels, ensuring efficient neuronal activities.

Cholinergic System Interaction: It enhances the action of cholinergic neurons, maintaining cognitive functions and preventing cognitive decline

Comparison with Similar Compounds

Hopantenic Acid: The parent compound of calcium hopantenate hydrate, known for its neuroprotective and nootropic properties.

Pantothenic Acid (Vitamin B5): A precursor to hopantenic acid, involved in various metabolic processes.

Gamma-Aminobutyric Acid (GABA): A neurotransmitter that this compound structurally resembles and interacts with.

Uniqueness: this compound is unique due to its combined neuroprotective, nootropic, and psychostimulant properties. Unlike other similar compounds, it has a multifaceted mechanism of action that includes GABAergic modulation, enhancement of cognitive function, and neuroprotection. This makes it particularly effective in treating cognitive impairments and neurological disorders .

Properties

CAS No. |

76567-35-6 |

|---|---|

Molecular Formula |

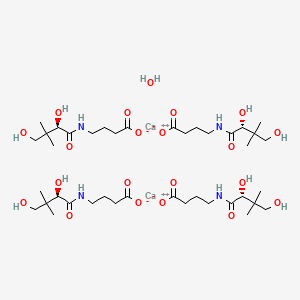

C40H74Ca2N4O21 |

Molecular Weight |

1027.2 g/mol |

IUPAC Name |

dicalcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate;hydrate |

InChI |

InChI=1S/4C10H19NO5.2Ca.H2O/c4*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;;;/h4*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);;;1H2/q;;;;2*+2;/p-4/t4*8-;;;/m0000.../s1 |

InChI Key |

NNHRASUFFPCRBJ-MIOUZRKOSA-J |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.O.[Ca+2].[Ca+2] |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.O.[Ca+2].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-Benzenesulfonylamino-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10782549.png)

![1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-6,7-dihydropyrrolo[2,3-c]azepin-8-(1H,5H)-one](/img/structure/B10782561.png)

![5-Chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B10782562.png)

![2-[(2S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B10782565.png)

![3-Tert-butyl-2,3,4,4a,8,9,13b,14-octahydro-1h-benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinolin-3-ol](/img/structure/B10782568.png)

![3-[[2-[4-(4-Carbamimidoylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10782610.png)

![(2S)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal](/img/structure/B10782615.png)